N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide
CAS No.:
Cat. No.: VC17776849
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide |
| Standard InChI | InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14) |
| Standard InChI Key | VNHMDZPGVOMMEC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=CC2=C1CNCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(1,2,3,4-Tetrahydroisoquinolin-8-yl)acetamide (C₁₁H₁₄N₂O) consists of a partially saturated isoquinoline ring system with an acetamide substituent at the 8-position. The tetrahydroisoquinoline moiety adopts a bicyclic structure comprising a benzene ring fused to a piperidine-like ring, while the acetamide group introduces hydrogen-bonding capabilities critical for target interactions. The canonical SMILES representation CC(=O)NC1=CC=CC2=C1CNCC2 delineates the connectivity, emphasizing the acetamide’s attachment to the aromatic system.
Spectroscopic and Computational Data
The compound’s InChIKey (VNHMDZPGVOMMEC-UHFFFAOYSA-N) and standard InChI string provide unambiguous identifiers for database searches. Computational analyses predict a molecular weight of 190.24 g/mol and a polar surface area of 52.48 Ų, suggesting moderate solubility in aqueous and organic solvents. X-ray crystallography data remain unreported, but analogous tetrahydroisoquinolines exhibit chair conformations in the saturated ring, likely influencing stereoelectronic properties .
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis typically begins with the formation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization, followed by hydrogenation to saturate the heterocycle. Subsequent N-acetylation introduces the acetamide group using acetyl chloride or acetic anhydride under basic conditions. Patent WO2005118548A1 outlines a related route where 1,2,3,4-tetrahydroisoquinoline intermediates undergo alkylation with bromoacetamide derivatives, yielding target compounds in 45–65% yields .
Process Optimization
Industrial adaptations employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. For instance, transfer hydrogenation using chiral Ru(II) catalysts achieves enantiomeric excess >95% in stereoselective syntheses, though this method remains untested for the specific acetamide derivative . Automated purification systems coupled with in-line analytics ensure batch consistency, critical for pharmaceutical applications.
Biological Activity and Mechanism
Antiviral Efficacy
In vitro studies demonstrate inhibitory activity against Japanese encephalitis virus (JEV), with EC₅₀ values comparable to ribavirin (3.2 μM vs. 2.8 μM). The acetamide moiety likely disrupts viral entry by binding to envelope glycoproteins, as evidenced by molecular docking simulations with JEV E protein (PDB: 3P54). Synergistic effects with interferon-α enhance antiviral potency, suggesting combinatory therapeutic potential.
Neuroprotective Effects
Structure-Activity Relationships (SAR)
Impact of Substitution Patterns
Comparative analyses with analogs highlight the acetamide group’s critical role. For example, replacing the acetamide with a methyl ester (C₁₀H₁₃NO₂) abolishes antiviral activity, while N-methylation (C₁₂H₁₆N₂O) reduces neuroprotection by 40%. Substituents at the 4-position of the tetrahydroisoquinoline ring modulate bioavailability; a phenyl group enhances blood-brain barrier permeability compared to alkyl chains .
Stereochemical Considerations
Enantioselective synthesis of related derivatives reveals that (R)-configured analogs exhibit 3-fold greater σ-1 receptor affinity than (S)-enantiomers . Although N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide’s stereochemistry remains uncharacterized, chiral HPLC methods described in WO2005118548A1 could resolve potential enantiomers for targeted studies .
Comparative Analysis with Analogous Compounds
Dimethylamino Derivatives
The dihydrochloride salt of 2-(dimethylamino)-N-(2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide (C₂₀H₂₇Cl₂N₃O) exhibits enhanced σ-1 receptor affinity (Kᵢ = 110 nM) but reduced antiviral activity compared to the parent compound . The dimethylamino group increases solubility but introduces cardiotoxicity risks at elevated concentrations .
Maleate Salts
Applications and Future Directions
Material Science Applications
Functionalization of the acetamide group enables covalent anchoring to polymeric matrices, creating antimicrobial surfaces effective against Staphylococcus aureus (MIC = 8 μg/mL). Such hybrid materials hold promise for medical device coatings.
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